An In-Depth Technical Guide to 2-Benzylideneheptanal: Properties, Synthesis, Analysis, and Applications
An In-Depth Technical Guide to 2-Benzylideneheptanal: Properties, Synthesis, Analysis, and Applications
Executive Summary: 2-Benzylideneheptanal, widely known in the industry as alpha-Amylcinnamaldehyde or Jasminaldehyde, is an aromatic aldehyde celebrated for its characteristic sweet, floral, jasmine-like aroma.[1][2] This compound is a cornerstone of the fragrance and flavor industries, incorporated into a vast array of consumer products ranging from fine perfumes and cosmetics to soaps and detergents.[3][4] It is also approved as a food additive, lending its unique flavor profile to products like beverages, candies, and baked goods.[3][5] Despite its widespread use, 2-Benzylideneheptanal is also a well-documented fragrance allergen, necessitating careful regulation and labeling in consumer goods.[1] This dual nature—a valuable aroma chemical and a known sensitizer—makes it a subject of continuous interest for researchers, chemists, and drug development professionals. This guide provides a comprehensive technical overview of its core properties, synthesis methodologies, analytical characterization, industrial applications, and safety considerations.
Core Chemical Identity and Nomenclature
2-Benzylideneheptanal is an α,β-unsaturated aldehyde. Its structure consists of a heptanal backbone with a benzylidene group substituted at the second carbon position. This substitution creates a conjugated system involving the phenyl ring, the carbon-carbon double bond, and the aldehyde group, which is fundamental to its chemical properties and aroma. The molecule exists as (E) and (Z) stereoisomers.[6]
Common Synonyms:
-
alpha-Amylcinnamaldehyde (ACA)[1]
-
Amyl Cinnamal[1]
-
Jasminaldehyde[1]
-
Jasminal[1]
-
Flomine[1]
-
2-Pentylcinnamaldehyde[1]
-
(2Z)-2-benzylideneheptanal[1]
CAS Number: 122-40-7[1] Molecular Formula: C₁₄H₁₈O[1][5] Molecular Weight: 202.29 g/mol [1][7]
Physicochemical Properties
The physical state of 2-Benzylideneheptanal is typically described as a pale-yellow, oily liquid.[1][5] Its high boiling point and low vapor pressure contribute to its tenacity, making it a valuable fixative in fragrance formulations.[4][8] It is poorly soluble in water but soluble in organic solvents like acetone and ethanol.[1][5]
Table 1: Summary of Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Pale-yellow, oily liquid | [1][5] |
| Odor | Jasmine-like, floral, oily-herbaceous | [1][2] |
| Density | 0.962 - 0.9711 g/cm³ at 20°C | [1][5] |
| Boiling Point | 284 - 290 °C at 760 mmHg | [1][5][7] |
| Melting Point | 80 °C (Note: May be solid at lower temps) | [1][5] |
| Flash Point | 131.1 °C | [5][7] |
| LogP (Kow) | 4.70 - 4.80 | [1][7] |
| Vapor Pressure | 0.00233 mmHg at 25°C | [5] |
| Refractive Index | 1.5381 at 20°C | [1] |
| Solubility | Soluble in acetone, carbon tetrachloride; Slightly soluble in water. |[1][5][9] |
Synthesis and Manufacturing
The industry-standard method for synthesizing 2-Benzylideneheptanal is a base-catalyzed cross-aldol condensation reaction between benzaldehyde and n-heptanal.[2][4]
Causality of Experimental Choices:
-
Reactants: Benzaldehyde provides the benzylidene group, while n-heptanal provides the C7 aldehyde backbone. The reaction must be carefully controlled to favor the cross-condensation product over the self-condensation of n-heptanal, which would produce an undesirable impurity (2-n-pentyl-2-nonenal).[8]
-
Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the α-carbon of n-heptanal, forming a reactive enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Greener Approaches: Modern methodologies focus on improving selectivity and sustainability. The use of a phase transfer catalyst (PTC) like cetyltrimethylammonium bromide (CTAB) is a significant advancement.[8] The PTC facilitates the interaction between the aqueous base and the organic reactants, allowing the reaction to proceed efficiently under milder conditions (e.g., lower temperatures), which minimizes side reactions and enhances the yield of the desired product. This approach also allows for the recycling and reuse of the catalyst, aligning with green chemistry principles.[8]
Caption: High-level workflow for the synthesis of 2-Benzylideneheptanal.
Analytical Characterization and Spectroscopy
Rigorous analytical characterization is essential to ensure the purity and identity of 2-Benzylideneheptanal, particularly to quantify impurities that could alter its odor profile or toxicological properties.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch: A strong absorption band is expected in the range of 1666-1685 cm⁻¹ for the α,β-unsaturated aldehyde carbonyl group.[10] Conjugation with the double bond and phenyl ring lowers the frequency compared to a saturated aldehyde.
-
Aldehyde C-H Stretch: Two characteristic, often weak, peaks appear around 2720 cm⁻¹ and 2820 cm⁻¹.[10][11] The presence of the peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.
-
Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ are indicative of the benzene ring.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for unambiguous structure elucidation.
-
¹H NMR: The aldehydic proton (CHO) gives a highly deshielded singlet or doublet at approximately 9.6 ppm.[10] Aromatic protons appear in the 7-8 ppm region, while the vinylic proton and aliphatic chain protons resonate at higher fields.
-
¹³C NMR: PubChem data shows characteristic shifts for the carbonyl carbon at ~195.5 ppm, carbons of the double bond at ~143.4 ppm and ~149.6 ppm, and aromatic carbons between ~128 ppm and ~135 ppm. The aliphatic chain carbons appear upfield, with the terminal methyl group resonating at ~14.0 ppm.[1]
Mass Spectrometry (MS): MS is used to confirm the molecular weight and analyze fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation pathways for aldehydes include alpha cleavage (loss of the CHO group or an adjacent alkyl chain) and McLafferty rearrangement.[10]
Table 2: Summary of Key Spectroscopic Data
| Technique | Characteristic Signal | Interpretation |
|---|---|---|
| IR | Strong peak at ~1670 cm⁻¹ | C=O stretch of conjugated aldehyde |
| IR | Weak peaks at ~2720 & ~2820 cm⁻¹ | Aldehyde C-H stretch |
| ¹H NMR | Singlet/doublet at ~9.6 ppm | Aldehydic proton (-CHO) |
| ¹H NMR | Multiplets at 7-8 ppm | Aromatic ring protons |
| ¹³C NMR | Resonance at ~195.5 ppm | Carbonyl carbon (C=O) |
| ¹³C NMR | Resonances at ~128-150 ppm | Aromatic and vinylic carbons |
| MS | Peak at m/z = 202 | Molecular Ion (M⁺) |
Industrial and Research Applications
2-Benzylideneheptanal's primary value lies in its potent and pleasant aroma.
-
Fragrance and Cosmetics: It is a key component in perfumes, soaps, detergents, personal care products, and household cleaners to impart a jasmine floral note.[4] Its high tenacity also allows it to act as a fixative, slowing the evaporation of more volatile fragrance components.[4]
-
Flavor Industry: As a FEMA-recognized flavoring agent (FEMA No. 2061), it is used in small quantities to create apple, apricot, peach, and strawberry flavor profiles in food products.[4][5] The FDA has approved its use as a flavoring agent under 21 CFR 172.515.[3]
-
Research Chemical:
-
Allergen Standard: Due to its classification as a fragrance allergen, purified 2-Benzylideneheptanal is used as a standard chemical in dermatological patch testing to diagnose contact allergies.[1][12]
-
Synthetic Intermediate: It serves as an intermediate in the synthesis of other specialty chemicals and potential pharmaceutical compounds.[4]
-
Safety, Toxicology, and Handling
While GRAS (Generally Recognized as Safe) for use as a flavoring agent, 2-Benzylideneheptanal presents hazards related to dermal contact and environmental exposure.
-
Human Health:
-
Acute Toxicity: The oral LD50 in rats is 3730 mg/kg, indicating moderate acute toxicity.[4][5]
-
Skin Sensitization: It is a known skin sensitizer that can cause an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[9] This is its most significant human health concern. Under EU Cosmetic Regulation, its presence must be declared on product labels if concentrations exceed 0.001% in leave-on products and 0.01% in rinse-off products.
-
Irritation: It is classified as irritating to the eyes, respiratory system, and skin.[5]
-
-
Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects.[9] Release into the environment should be avoided.
-
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[9]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and sources of ignition.[4]
-
Stability: The material is susceptible to oxidation, which can produce off-odors.[2] Manufacturers typically add an antioxidant to ensure stability.
-
Sources
- 1. 2-Benzylideneheptanal | C14H18O | CID 1712058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]
- 3. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foreverest.net [foreverest.net]
- 5. chembk.com [chembk.com]
- 6. (2E)-2-benzylideneheptanal;(2Z)-2-benzylideneheptanal | C28H36O2 | CID 88920033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heptanal, 2-benzylidene | CAS#:122-40-7 | Chemsrc [chemsrc.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. finefrag.com [finefrag.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Amylcinnamaldehyde Ingredient Allergy Safety Information [skinsafeproducts.com]
